1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

This 1-(2-methylcyclohexyl)imidazolidine-2,4,5-trione is the only commercially available mono‑substituted parabanic acid that preserves a reactive N3–H position. Unlike common 1,3‑disubstituted analogs, it enables systematic N3‑alkylation, acylation, or sulfonylation to generate diverse imidazolidinetrione libraries for SAR studies. The ortho‑methylcyclohexyl group introduces distinct steric and lipophilic effects compared to para‑methyl or unsubstituted cyclohexyl isomers, making it a strategic starting point for aldose reductase or pyruvate carboxylase inhibitor programs. Procure this high‑purity building block to accelerate your medicinal chemistry campaigns with a scaffold that offers unmatched synthetic flexibility.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B2760593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1CCCCC1N2C(=O)C(=O)NC2=O
InChIInChI=1S/C10H14N2O3/c1-6-4-2-3-5-7(6)12-9(14)8(13)11-10(12)15/h6-7H,2-5H2,1H3,(H,11,13,15)
InChIKeyBYUCGTZZXWBWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione – A Mono-Substituted Parabanic Acid Scaffold for Focused Library Synthesis


1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione (CAS 117346-32-4) is an N-monosubstituted parabanic acid (imidazolidine-2,4,5-trione) derivative. The structure features a 2-methylcyclohexyl group at the 1-position, leaving the 3-position unsubstituted (N–H) . This distinguishes it from the more extensively studied 1,3-disubstituted imidazolidinetriones (IZTs), where substitution at both nitrogen atoms is typical for bioactivity [1]. The compound is commercially available as a research building block with a typical purity of 95%, serving as a key intermediate for further N3-functionalization.

Why a Generic Imidazolidinetrione Cannot Replace 1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione in N3-Directed Synthesis


Substitution at the imidazolidine-2,4,5-trione core is a primary driver of both physicochemical properties and biological target engagement [1]. Generic 1,3-disubstituted or N-unsubstituted parabanic acids cannot serve as drop-in replacements because the mono-substituted pattern of the target compound uniquely preserves a reactive N3–H site. This enables chemoselective functionalization to generate diverse 1,3-disubstituted libraries, a capacity absent in already 1,3-disubstituted analogs [1]. Furthermore, the ortho-methyl substitution on the cyclohexyl ring introduces distinct steric and lipophilic effects compared to para-methyl (4-methylcyclohexyl) or unsubstituted cyclohexyl analogs, which can alter conformational preferences and biological recognition [2].

Quantitative Evidence Guide for 1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione: Comparator-Based Differentiation Data


Ortho-Methyl Cyclohexyl Substitution: Computed Lipophilicity and Steric Profile vs. 4-Methylcyclohexyl Analog

The 2-methylcyclohexyl group in the target compound provides a distinct lipophilic and steric profile relative to the 4-methylcyclohexyl constitutional isomer. The target compound has a computed LogP of 1.18 , whereas the 4-methylcyclohexyl analog has a computed XLogP3-AA of 1.3 [1]. The lower lipophilicity of the 2-methyl isomer, combined with the ortho-substituent's steric influence, is expected to alter binding pocket complementarity in targets where the cyclohexyl moiety occupies a lipophilic sub-pocket, making the two isomers non-interchangeable in structure-activity relationship campaigns.

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Functional Group Availability: Mono-N3 Substitution Enables Chemoselective Derivatization vs. 1,3-Disubstituted Analogs

The target compound possesses a free N3–H group (one H-bond donor, computed) , enabling alkylation, acylation, or sulfonylation at this position. This contrasts with 1,3-disubstituted imidazolidinetriones (IZTs), such as those in the pyruvate carboxylase inhibitor series, where both nitrogen atoms are blocked [1]. The N3–H availability makes the target compound a versatile intermediate for generating focused compound libraries, whereas 1,3-disubstituted analogs are typically terminal products.

Synthetic Chemistry Library Synthesis Scaffold Versatility

Imidazolidine-2,4,5-trione Core as a Privileged Pharmacophore: Class-Level Evidence for Aldose Reductase Inhibition

The imidazolidine-2,4,5-trione (parabanic acid) core is established as an aldose reductase inhibitory pharmacophore. Patent US4985453 discloses parabanic acid derivatives including a closely related compound, Ethyl 1-(4-methylcyclohexyl)-2,4,5-trioxoimidazolidine-3-acetate (Compound 5), which exhibited excellent aldose reductase inhibitory activity [1]. While no direct bioactivity data are publicly available for the 2-methylcyclohexyl analog, the core scaffold's validated target engagement provides a strong rationale for its investigation in diabetic complication models. Critically, the 2-methylcyclohexyl substitution pattern has not been evaluated in this patent, representing a distinct and potentially novel region of chemical space.

Diabetic Complications Aldose Reductase Pharmacophore

Recommended Application Scenarios for 1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione Based on Current Evidence


N3-Functionalized Library Synthesis for Structure-Activity Relationship (SAR) Exploration

The free N3–H position enables systematic derivatization via alkylation, acylation, or sulfonylation to generate diverse 1,3-disubstituted imidazolidinetrione libraries . This is directly relevant for SAR studies targeting enzymes such as pyruvate carboxylase, where the IZT scaffold has shown IC50 values between 3–12 μM for optimized 1,3-disubstituted derivatives [1]. The 2-methylcyclohexyl group provides a sterically differentiated starting point not present in the published IZT series.

Aldose Reductase Inhibitor Lead Discovery for Diabetic Complications

The parabanic acid core is a validated aldose reductase inhibitory pharmacophore . The 2-methylcyclohexyl analog occupies chemical space adjacent to the 4-methylcyclohexyl derivatives claimed in US4985453. Researchers pursuing novel aldose reductase inhibitors with distinct IP positions can use this compound as a starting scaffold for optimization, with the ortho-methyl group potentially altering target residence time or selectivity.

Physicochemical Comparator in Isomeric Profiling Studies

With a computed LogP of 1.18 , this compound can serve as a matched molecular pair with the 4-methylcyclohexyl isomer (XLogP3-AA = 1.3) [1] for studies examining the effect of methyl substitution position on membrane permeability, metabolic stability, and off-target binding in the imidazolidinetrione series. The relatively low LogP also suggests favorable aqueous solubility profiles for in vitro assay compatibility.

Quote Request

Request a Quote for 1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.